Isofistularin-3

Epigenetics DNA Methylation Cancer Research

Epigenetic researchers often rely on cytotoxic nucleoside analogs that introduce DNA damage. Isofistularin-3 provides a non-genotoxic, DNA-competitive DNMT1 inhibition mechanism (IC50 13.5 μM) without the confounding genotoxicity of 5-azacytidine. • 5.1-fold AHR tumor suppressor reactivation via promoter demethylation • Strong TRAIL synergy: CI = 0.21-0.22 in lymphoma models; negligible antibacterial activity vs. Aeroplysinin-1 • Favorable selectivity: no effect on primary PBMCs at anti-tumorigenic doses Supplied at ≥98% purity; suitable for in vivo xenograft studies and ADC payload development.

Molecular Formula C31H30Br6N4O11
Molecular Weight 1114.0 g/mol
Cat. No. B12278464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofistularin-3
Molecular FormulaC31H30Br6N4O11
Molecular Weight1114.0 g/mol
Structural Identifiers
SMILESCOC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
InChIInChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)
InChIKeyTURTULDFIIAPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isofistularin-3 (Iso-3) Procurement Guide: A Brominated Marine Alkaloid DNMT1 Inhibitor


Isofistularin-3 (Iso-3), also known as (+)-11-epi-Fistularin-3, is a brominated isoxazoline alkaloid isolated from the marine sponge Aplysina aerophoba [1]. It is a member of the bromotyrosine-derivative family and functions as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), with a reported IC50 of 13.5 μM . Isofistularin-3 is recognized for its capacity to act as a DNA demethylating agent, leading to tumor suppressor gene reactivation, cell cycle arrest, and chemosensitization [1]. It is supplied for research purposes with a standard purity of ≥98% .

Isofistularin-3 Procurement: Why Fistularin-3 and Aeroplysinin-1 Are Not Direct Substitutes


While structurally related to other bromotyrosine alkaloids from the Aplysina genus, such as Fistularin-3 and Aeroplysinin-1, Isofistularin-3 exhibits a distinct profile of activity and molecular mechanism. Its unique stereochemistry as the 11-epimer of Fistularin-3 and its specific binding mode within the DNMT1 DNA-binding site dictate a particular functional outcome [1]. For instance, while Aeroplysinin-1 is a potent cytotoxin (IC50 <1 μM in some assays) and is known for broad-spectrum antibiotic activity, Isofistularin-3 is a more selective epigenetic modulator with negligible antibacterial activity [2][3]. Simply substituting one in-class compound for another will not replicate the precise DNA demethylation signature, TRAIL sensitization synergy, or favorable selectivity profile observed with Isofistularin-3 in cancer models [1].

Isofistularin-3 Differentiation Evidence: Quantitative Comparative Data vs. Analogs


DNMT1 Inhibition Potency: Isofistularin-3 vs. Fistularin-3 Analogs

Isofistularin-3 is a direct, DNA-competitive inhibitor of DNMT1 with a reported IC50 of 13.5 μM [1]. A comparative study of the structurally similar analog Fisturalin-3 (the parent stereoisomer) reported an IC50 of 7.39 µM on Jurkat E6.1 cells and 8.10 µM on U937 cells [2]. While Fisturalin-3 shows slightly higher potency in these cell-based assays, it is not established as a direct DNMT1 inhibitor, indicating that Isofistularin-3's defined mechanism of action is a key differentiator.

Epigenetics DNA Methylation Cancer Research

Therapeutic Window & Selectivity: Isofistularin-3 vs. Aeroplysinin-1

Isofistularin-3 demonstrates a favorable selectivity profile by not affecting the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors at concentrations that reduce tumor cell viability and colony formation [1]. In contrast, the analog Aeroplysinin-1, while a potent cytotoxin (IC50 values as low as 0.12 μM in leukemia cells), also exhibits significant toxicity across a broad range of cell types, including primary endothelial cells [2].

Drug Discovery Selectivity Toxicology

Synergistic Chemosensitization: Isofistularin-3 Enhances TRAIL-Induced Apoptosis

Isofistularin-3 uniquely acts as a chemosensitizer by strongly synergizing with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) to induce apoptosis in resistant cancer cells. The synergy is quantified by a Combination Index (CI) of 0.22 in RAJI cells and 0.21 in U-937 cells, where a CI < 0.3 indicates strong synergy [1]. This effect is mechanistically linked to Isofistularin-3-mediated reduction of survivin expression and upregulation of death receptor 5 (DR5) [1]. There is no equivalent reported synergy data for the close analogs Fistularin-3 or Aeroplysinin-1.

Combination Therapy Apoptosis Chemosensitization

Functional Activity Profile: DNA Demethylation vs. Broad Cytotoxicity

Isofistularin-3's activity is functionally linked to DNA demethylation, as evidenced by a 5.1-fold increase in the mRNA expression of the tumor suppressor gene Aryl Hydrocarbon Receptor (AHR) following treatment [1]. This epigenetic reactivation is correlated with decreased methylation of CpG sites within the AHR promoter [1]. In contrast, the related analog Aeroplysinin-1 exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and inhibition of HIF-1a, with no reported involvement in DNA demethylation [2].

Epigenetics Tumor Suppressor Genes Mechanism of Action

Anti-Proliferative Spectrum and GI50 Values Across Cancer Cell Lines

Isofistularin-3 exhibits a broad anti-proliferative effect across a panel of cancer cell lines, with Growth Inhibition 50 (GI50) values ranging from 7.3 to 14.8 μM after 72 hours of treatment . This range demonstrates consistent activity and provides a clear, quantitative baseline for potency in various cancer models. While Aeroplysinin-1 shows potent activity in some cell lines (IC50s ranging from 0.12 to 17 μM), its potency is highly variable and context-dependent, whereas Isofistularin-3's activity is more uniformly linked to its DNMT1 inhibitory function [1].

Cancer Pharmacology Cell Proliferation Growth Inhibition

Isofistularin-3 Application Scenarios: From Epigenetic Probing to Chemosensitization


Epigenetic Research and DNA Methylation Studies

Isofistularin-3 is an ideal tool compound for studies focused on DNA methyltransferase 1 (DNMT1) inhibition and its downstream effects. Its defined mechanism allows researchers to investigate the role of DNA demethylation in gene reactivation, as demonstrated by the 5.1-fold increase in AHR tumor suppressor gene expression [1]. Its non-nucleoside structure makes it a valuable alternative to cytotoxic nucleoside analogs like 5-azacytidine for probing epigenetic mechanisms without inducing DNA damage .

Combination Therapy and Chemosensitization Studies

This compound is uniquely suited for research on overcoming resistance to TRAIL-based therapies. The strong synergy observed (CI = 0.21-0.22) with TRAIL in lymphoma cells positions Isofistularin-3 as a lead compound for developing rational combination strategies against TRAIL-resistant cancers [1]. This application is not supported by data for its structural analogs Aeroplysinin-1 or Fistularin-3.

In Vivo Xenograft and Selectivity Studies

Isofistularin-3's documented lack of effect on primary PBMCs and normal zebrafish development at anti-tumorigenic doses makes it a strong candidate for in vivo xenograft studies where minimizing systemic toxicity is a key objective [1]. Its ability to reduce in vivo tumor-forming potential in zebrafish models provides a clear path for translation into more complex animal studies .

Antibody-Drug Conjugate (ADC) Payload Research

Due to its potent, targeted, and non-genotoxic mechanism of action, Isofistularin-3 has been identified as a potential ADC cytotoxin [1]. This application leverages its defined DNMT1 inhibitory activity and favorable therapeutic window, providing a payload candidate for targeted delivery strategies aimed at epigenetic modulation of cancer cells .

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